

Synonyms for 4-Chloro-2-methyl-2-butanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methyl-2-butanol

Cat. No.: B021591

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An In-depth Technical Guide to 4-Chloro-2-methyl-2-butanol

This technical guide provides a comprehensive overview of **4-Chloro-2-methyl-2-butanol**, also identified by its CAS number 1985-88-2.^{[1][2][3]} The content herein is curated for researchers, scientists, and professionals engaged in drug development and organic synthesis, presenting available synonyms, chemical properties, and a proposed synthetic pathway.

Synonyms and Identifiers

For clarity and cross-referencing in research and publications, a comprehensive list of synonyms and chemical identifiers for **4-Chloro-2-methyl-2-butanol** is provided below.

Identifier Type	Identifier
IUPAC Name	4-chloro-2-methylbutan-2-ol
CAS Number	1985-88-2[1][2][3]
Molecular Formula	C5H11ClO[1]
Molecular Weight	122.59 g/mol [4]
InChI	InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3[5]
InChIKey	IODFUQUIARVWJV-UHFFFAOYSA-N[5]
SMILES	CC(C)(O)CCCl[5]
Other Synonyms	2-Butanol, 4-chloro-2-methyl-
	4-Chloro-2-methylbutan-2-ol[5]
	RefChem:521139[4]
	816-803-1[4]

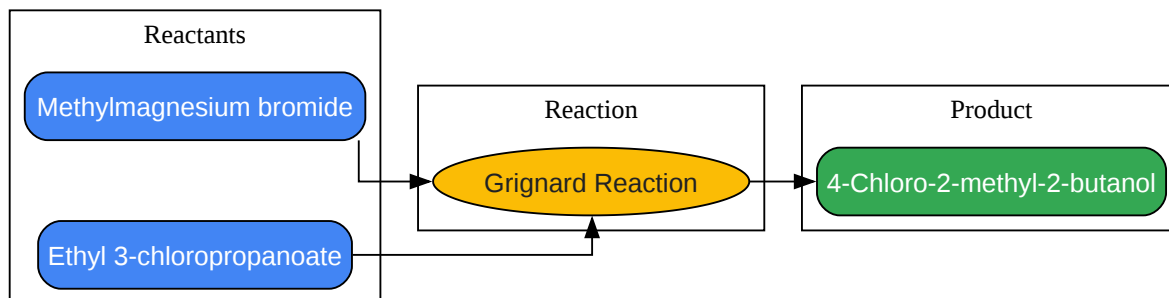
Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-2-methyl-2-butanol** is presented in the table below. This data is essential for designing experimental conditions, including reaction setup, purification, and storage.

Property	Value
Boiling Point	178.6 °C at 760 mmHg[1]
Density	1.021 g/cm ³ [1]
Refractive Index	1.438[1]
Flash Point	81.4 °C[1]
Vapor Pressure	0.295 mmHg at 25°C[1]
pKa	14.87±0.29 (Predicted)[1]
LogP	1.38620[1]
Storage Temperature	2-8°C[1]
Solubility	Chloroform, Ethyl Acetate[1]
Physical Form	Liquid or Solid

Synthesis Pathway

While detailed, step-by-step experimental protocols for the synthesis of **4-Chloro-2-methyl-2-butanol** are not readily available in the public domain based on the conducted literature search, a potential synthetic route has been identified. This pathway involves the reaction of ethyl 3-chloropropanoate with methylmagnesium bromide.[1] A generalized workflow for this synthesis is depicted below. It is important to note that this represents a plausible reaction scheme, and optimization of reaction conditions would be necessary to achieve a satisfactory yield.



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A proposed synthesis workflow for **4-Chloro-2-methyl-2-butanol**.

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of **4-Chloro-2-methyl-2-butanol** could not be retrieved from the searched literature. The synthetic route mentioned involves the use of a Grignard reagent, a common and powerful tool in organic synthesis for the formation of carbon-carbon bonds.

A general procedure for a Grignard reaction, which would need to be adapted and optimized for this specific synthesis, typically involves the following steps:

- **Preparation of the Grignard Reagent:** Methylmagnesium bromide is typically prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction with the Ester:** The prepared Grignard reagent is then reacted with ethyl 3-chloropropanoate. This reaction is usually carried out at a low temperature (e.g., 0°C) by slowly adding the ester to the Grignard reagent solution. Two equivalents of the Grignard reagent are required: the first deprotonates the alcohol that is initially formed, and the second adds to the ketone intermediate.
- **Aqueous Workup:** After the reaction is complete, it is quenched by the slow addition of an aqueous acidic solution (e.g., dilute hydrochloric acid or ammonium chloride solution) to protonate the resulting alkoxide and dissolve the magnesium salts.

- **Extraction and Purification:** The organic product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as distillation or column chromatography.

Biological Activity and Signaling Pathways

Based on the available literature, **4-Chloro-2-methyl-2-butanol** is primarily described as a compound useful in organic synthesis.^{[1][5]} No specific biological activities or involvement in signaling pathways have been reported. Therefore, a diagram for a signaling pathway cannot be provided at this time. The utility of this compound in drug development would likely be as a building block or intermediate in the synthesis of more complex, biologically active molecules.

Conclusion

4-Chloro-2-methyl-2-butanol is a chemical compound with a well-defined set of physicochemical properties and several documented synonyms. While its primary application appears to be in the field of organic synthesis, a detailed, publicly available experimental protocol for its preparation is lacking. The proposed synthesis via a Grignard reaction with ethyl 3-chloropropanoate provides a viable starting point for researchers wishing to prepare this compound. Further investigation into its potential biological activities is warranted to explore its applications in drug discovery and development.

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- To cite this document: BenchChem. [Synonyms for 4-Chloro-2-methyl-2-butanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021591#synonyms-for-4-chloro-2-methyl-2-butanol]

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